molecular formula C23H25N3O B4421883 N-(1-BENZYL-4-PIPERIDINYL)-N'-(1-NAPHTHYL)UREA

N-(1-BENZYL-4-PIPERIDINYL)-N'-(1-NAPHTHYL)UREA

Cat. No.: B4421883
M. Wt: 359.5 g/mol
InChI Key: BVQQWGYSPFFTBU-UHFFFAOYSA-N
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Description

N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a naphthyl group connected through a urea linkage. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(25-22-12-6-10-19-9-4-5-11-21(19)22)24-20-13-15-26(16-14-20)17-18-7-2-1-3-8-18/h1-12,20H,13-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQQWGYSPFFTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 1-benzylpiperidine.

    Urea Formation: The piperidine intermediate is then reacted with 1-naphthyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or naphthyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered hydrogenation states.

    Substitution: Substituted compounds with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Explored for its potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-PHENYL)UREA: Similar structure but with a phenyl group instead of a naphthyl group.

    N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-ANTHRYL)UREA: Contains an anthryl group instead of a naphthyl group.

Uniqueness

N-(1-BENZYL-4-PIPERIDINYL)-N’-(1-NAPHTHYL)UREA stands out due to its specific combination of benzyl, piperidine, and naphthyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-BENZYL-4-PIPERIDINYL)-N'-(1-NAPHTHYL)UREA

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